molecular formula C26H34CuO6 B1423870 Copper bis-3,5-diisopropylsalicylate CAS No. 21246-18-4

Copper bis-3,5-diisopropylsalicylate

Cat. No. B1423870
CAS RN: 21246-18-4
M. Wt: 506.1 g/mol
InChI Key: TVBRFTMKVUPWQT-UHFFFAOYSA-L
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Description

Copper bis-3,5-diisopropylsalicylate is a compound with the molecular formula C26H34CuO6 . It is a lipophilic water-insoluble binuclear complex . This compound has attracted interest due to its wide range of pharmacological activities .


Molecular Structure Analysis

The molecular weight of Copper bis-3,5-diisopropylsalicylate is 506.1 g/mol . The IUPAC name for this compound is copper;2-carboxy-4,6-di(propan-2-yl)phenolate . The InChI and Canonical SMILES for this compound are also available .


Physical And Chemical Properties Analysis

Copper bis-3,5-diisopropylsalicylate has a molecular weight of 506.1 g/mol . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds .

Scientific Research Applications

Radioprotective Properties

Copper bis-3,5-diisopropylsalicylate (CuDIPs) has been studied for its radioprotective properties. Research has demonstrated that CuDIPs can significantly enhance survival rates in mice exposed to lethal doses of gamma-radiation, suggesting its potential use in protecting normal tissues during cancer radiotherapy and shielding against hazardous occupational radiation exposures (Sorenson, 1984).

Interaction with Human Serum Albumin

Studies have investigated the interaction between CuDIPs and human serum albumin (HSA). This research is crucial for understanding the mode of transport of CuDIPs in vivo. Findings indicate multiple copper bonding sites on HSA, with the 3,5-diisopropylsalicylate ligand also bonded to HSA. These insights are essential for comprehending how CuDIPs is transported within the body (Greenaway et al., 2004).

Catalytic Properties

CuDIPs has been found to exhibit catalytic properties, such as in the N-arylation of aliphatic, aromatic, and heteroaromatic amines. This catalytic activity is significant for various chemical synthesis processes, offering efficient pathways for producing N-aryl amines (Nandurkar et al., 2007).

Pharmacological Activities

CuDIPs has demonstrated a range of pharmacological activities, including antiinflammatory, antiulcer, anticancer, and anticarcinogenic effects. Additionally, it has shown potential in aiding recovery from radiation exposure and preventing reperfusion injury. These diverse applications underline its significance in therapeutic contexts (Sorenson et al., 1989).

Structural Studies

Extensive structural studies of CuDIPs and related copper(II) complexes have been conducted. These studies, which include X-ray diffraction and spectroscopic analyses, provide critical insights into the complex's molecular structure and coordination geometry. Such knowledge is pivotal for understanding its chemical behavior and interactions (Greenaway et al., 1988).

Safety And Hazards

Copper bis-3,5-diisopropylsalicylate is associated with certain hazards. It can cause skin irritation (H315) and eye irritation (H319). It may also cause respiratory irritation (H335) .

properties

IUPAC Name

copper;2-carboxy-4,6-di(propan-2-yl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H18O3.Cu/c2*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;/h2*5-8,14H,1-4H3,(H,15,16);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBRFTMKVUPWQT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)O)[O-])C(C)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34CuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21246-18-4 (Parent)
Record name Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

506.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper bis-3,5-diisopropylsalicylate

CAS RN

21246-18-4, 57636-92-7
Record name Bis[2-(hydroxy-κO)-3,5-bis(1-methylethyl)benzoato-κO]copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21246-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper, bis(2-hydroxy-3,5-bis(1-methylethyl)benzoato-O(sup 1),O(sup 2))-, (SP-4-1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057636927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BC Sallustio, YC DeGraaf, JS Weekley… - Chemical research in …, 2006 - ACS Publications
Nonenzymatic modification of proteins by acyl glucuronides is well documented; however, little is known about their potential to damage DNA. We have previously reported that clofibric …
Number of citations: 40 pubs.acs.org
H Choi, M Yeo, Y Kang, HJ Kim… - Journal of …, 2023 - jnanobiotechnology.biomedcentral …
The aggressive proliferation of tumor cells often requires increased glucose uptake and excessive anaerobic glycolysis, leading to the massive production and secretion of lactate to …
E Jang, IY Kim, H Kim, DM Lee, DY Seo, JA Lee… - Biochemical …, 2020 - Elsevier
Glioblastoma (GBM) remains one of the most uncompromising cancers, with a median survival of 15 months among those receiving maximal therapy. Therefore, new effective …
Number of citations: 16 www.sciencedirect.com
SA Jeong, IY Kim, AR Lee, MJ Yoon, H Cho, JS Lee… - Oncotarget, 2015 - ncbi.nlm.nih.gov
The synthetic triterpenoid 2-cyano-3, 12-dioxooleana-1, 9 (11)-dien-C28-methyl ester (CDDO-Me) is considered a promising anti-tumorigenic compound. In this study, we show that …
Number of citations: 22 www.ncbi.nlm.nih.gov

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